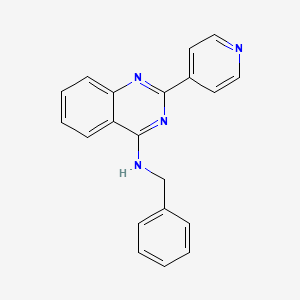
Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine is a useful research compound. Its molecular formula is C20H16N4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is a member of the quinazoline family, which is known for a variety of pharmacological properties. The compound is characterized by its unique structure, which includes a benzyl group and a pyridine moiety attached to a quinazoline ring. This structural configuration is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those associated with multidrug resistance (MDR) mechanisms such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .
- Receptor Modulation : It has been shown to modulate receptors that are critical in signaling pathways related to cancer and inflammation.
- Cell Cycle Regulation : The compound can induce apoptosis in cancer cells by affecting cell cycle regulators, thereby promoting cell death in malignant tissues .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, it has been reported to have IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:
- Bacterial Inhibition : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Substituent Effects : Modifications on the quinazoline ring or the benzyl group can significantly influence potency and selectivity against specific targets. For instance, variations in substituents at the 4-position of the quinazoline ring have been shown to affect both anticancer and antimicrobial activities .
- Analog Development : Ongoing research aims to synthesize analogs with improved efficacy and reduced side effects by systematically altering functional groups .
Study on Anticancer Efficacy
In a recent study, a series of quinazoline derivatives including this compound were tested for their ability to inhibit BCRP and P-gp transporters. Results indicated that compounds with similar structural motifs significantly enhanced drug accumulation in resistant cancer cells, highlighting their potential in overcoming drug resistance .
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it exhibited bactericidal activity comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent.
Properties
Molecular Formula |
C20H16N4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-benzyl-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-2-6-15(7-3-1)14-22-20-17-8-4-5-9-18(17)23-19(24-20)16-10-12-21-13-11-16/h1-13H,14H2,(H,22,23,24) |
InChI Key |
NZWWYUMFUATSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















